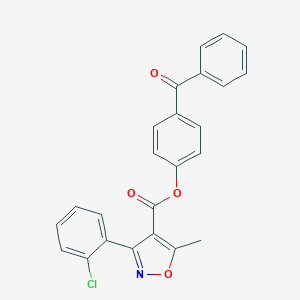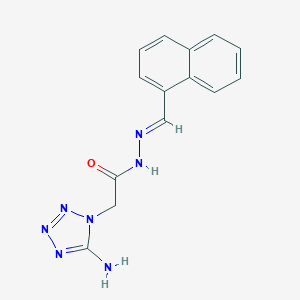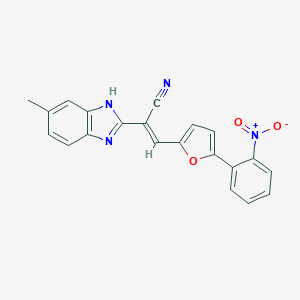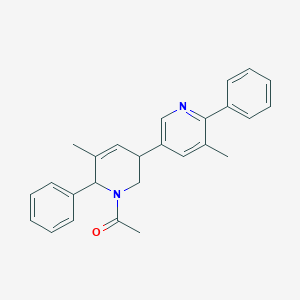![molecular formula C21H15NO2 B415283 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B415283.png)
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Cyclization: The biphenyl derivative is then subjected to cyclization with appropriate reagents to form the benzoxazine ring. This step often involves the use of an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
化学反应分析
Types of Reactions
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including its antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action.
作用机制
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.
相似化合物的比较
Similar Compounds
2-(4-biphenyl)propionic acid: This compound shares the biphenyl moiety and has similar structural features.
4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine: Another compound with a biphenyl group, used in different applications.
Uniqueness
2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other biphenyl derivatives and contributes to its specific applications in medicinal chemistry and materials science.
属性
分子式 |
C21H15NO2 |
|---|---|
分子量 |
313.3g/mol |
IUPAC 名称 |
6-methyl-2-(4-phenylphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C21H15NO2/c1-14-7-12-19-18(13-14)21(23)24-20(22-19)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI 键 |
FIEVGGXBFCVOIA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hexyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415200.png)

![2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B415202.png)
![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)
![3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415206.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415208.png)

![ethyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B415211.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415213.png)
![2-{[2-[(2,4-Dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415215.png)
![4-Isopropylbenzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415217.png)

![3-heptyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415221.png)
